molecular formula C11H24N2 B8313553 1-Amino-1-methyl-4-(4-aminobut-2-yl)cyclohexane

1-Amino-1-methyl-4-(4-aminobut-2-yl)cyclohexane

Cat. No. B8313553
M. Wt: 184.32 g/mol
InChI Key: WTABCWUOODEUBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Amino-1-methyl-4-(4-aminobut-2-yl)cyclohexane is a useful research compound. Its molecular formula is C11H24N2 and its molecular weight is 184.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C11H24N2

Molecular Weight

184.32 g/mol

IUPAC Name

4-(4-aminobutan-2-yl)-1-methylcyclohexan-1-amine

InChI

InChI=1S/C11H24N2/c1-9(5-8-12)10-3-6-11(2,13)7-4-10/h9-10H,3-8,12-13H2,1-2H3

InChI Key

WTABCWUOODEUBH-UHFFFAOYSA-N

Canonical SMILES

CC(CCN)C1CCC(CC1)(C)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

660 g of this amine were added dropwise to 1200 g of 70% sulphuric acid at 5 to 10° C. 170 ml of hydrocyanic acid were then added dropwise at 30 to 35° C., the mixture was stirred for a further 4 hours at 45° C. and the excess hydrocyanic acid was distilled off under vacuum. 300 ml of water were then added and the mixture was heated for 3 hours to reflux, rendered alkaline with 1400 ml of 45% sodium hydroxide solution and decanted from the precipitated salt. The phases were separated, the salts and the aqueous phase were extracted twice with toluene and the mixture was distilled under vacuum. 656 g (90%) of 1-amino-1-methyl-4-(4-aminobut-2-yl)cyclohexane, b.p.10 135 to 137° C. were obtained.
Name
Quantity
660 g
Type
reactant
Reaction Step One
Quantity
1200 g
Type
reactant
Reaction Step One
Quantity
170 mL
Type
reactant
Reaction Step Two

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